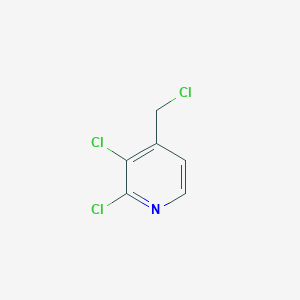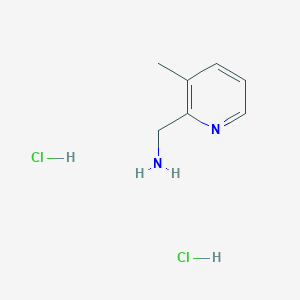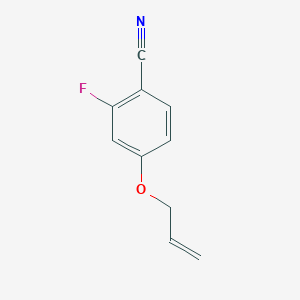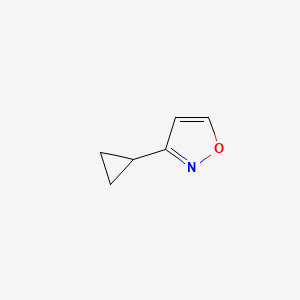
7-甲氧基喹唑啉-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxyquinazoline-2,4-diol is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. While the specific compound 7-Methoxyquinazoline-2,4-diol is not directly synthesized or analyzed in the provided papers, related quinazoline derivatives are frequently studied due to their potential applications in medicinal chemistry, particularly as anticancer agents and kinase inhibitors .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination . For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involves five steps starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . Another example is the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, which is synthesized from 2-amino-4-fluoro benzoic acid and urea through three steps, with a total yield of 51% . These methods often require optimization to improve yields and reduce by-products.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is confirmed using techniques such as 1H NMR and MS spectrum . For example, the structure of 4-chloro-7-methoxy-6-pivalamidoquinazoline was confirmed through these methods, and the compound was synthesized in ten steps from 4-methoxybenzoic acid . X-ray crystallography is also used to determine the crystal structure of these compounds, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline .
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitution, as demonstrated in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The Bischler-Napieralski reaction is another reaction used to synthesize methoxy-indolo[2,1-a]isoquinolines, which are then tested for cytostatic activity . Additionally, a one-pot four-component-click reaction is employed to synthesize triazolyl methoxy phenylquinazolines, showcasing the versatility of quinazoline chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their functional groups and molecular structure. For instance, the introduction of methoxy groups can affect the solubility and reactivity of the compounds . The crystal structure analysis provides insights into the molecular packing and potential intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and biological activity .
科学研究应用
抗癌和抗肿瘤活性
- 合成和生物活性:化合物6-(3-氯丙氧基)-4-(2-氟苯胺基)-7-甲氧基喹唑啉表现出作为肺癌细胞增殖抑制剂的功效(Cai et al., 2019)。
- 抗肿瘤引导和血管破坏:7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮,一个衍生物,展示了显著的抗增殖活性并破坏肿瘤血管,作为一类新型的微管结合肿瘤血管破坏剂(Cui et al., 2017)。
合成和表征
- 衍生物合成:研究重点是合成7-甲氧基喹唑啉-2,4-二酮的衍生物,如7-(苄氧基)-4-氯-6-甲氧基喹唑啉,以探索它们的潜在应用(Wang et al., 2015)。
- 药物合成的关键中间体:合成4-(4-溴-2-氟苯胺基)-7-羟基-6-甲氧基喹唑啉,这是vandetanib的关键中间体,vandetanib是一种血管内皮生长因子受体(VEGFR)和表皮生长因子受体(EGFR)的拮抗剂(Rong-dong, 2011)。
药物开发和优化
- 诱导凋亡和抗癌药物:N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,一个相关化合物,被确认为一种有效的凋亼诱导剂和高血脑屏障穿透性的抗癌药物(Sirisoma et al., 2009)。
- PET成像剂用于肿瘤检测:包括7-甲氧基喹唑啉的衍生物在内的新型F-18标记的4-氨基喹唑啉衍生物被合成,用于潜在的PET成像剂在肿瘤检测中的应用(Chen et al., 2012)。
缓蚀
- 低碳钢缓蚀:喹唑啉席夫碱化合物,包括7-甲氧基喹唑啉的衍生物,已被研究其在盐酸溶液中抑制低碳钢腐蚀的有效性(Khan et al., 2017)。
安全和危害
属性
IUPAC Name |
7-methoxy-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEAXSZDTYHOGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598993 |
Source


|
| Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62484-12-2 |
Source


|
| Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)


![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)




